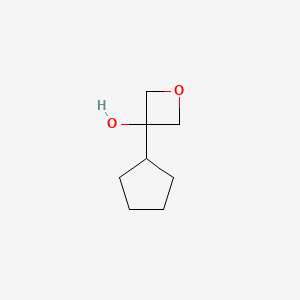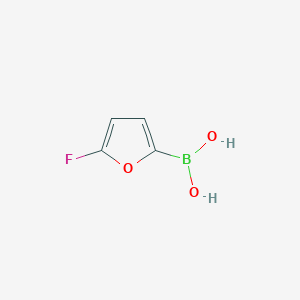
(R)-2,3-Dihydro-1H-indene-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,3-Dihydro-1H-indene-2,5-diamine is an organic compound with a unique bicyclic structure It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,3-Dihydro-1H-indene-2,5-diamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 2,3-dihydro-1H-indene-2,5-dione using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of ®-2,3-Dihydro-1H-indene-2,5-diamine may involve similar catalytic hydrogenation processes but on a larger scale. The choice of catalyst and reaction conditions is optimized for high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-2,3-Dihydro-1H-indene-2,5-diamine can undergo oxidation reactions to form corresponding imines or ketones.
Reduction: The compound can be further reduced to form more saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or ketones.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted indene derivatives.
Aplicaciones Científicas De Investigación
®-2,3-Dihydro-1H-indene-2,5-diamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2,3-Dihydro-1H-indene-2,5-diamine depends on its specific application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and processes it is used in.
Comparación Con Compuestos Similares
(S)-2,3-Dihydro-1H-indene-2,5-diamine: The enantiomer of the compound with similar chemical properties but different chiral configuration.
2,3-Dihydro-1H-indene-2,5-dione: The ketone precursor used in the synthesis of ®-2,3-Dihydro-1H-indene-2,5-diamine.
Indene: The parent hydrocarbon structure without the amino groups.
Uniqueness: ®-2,3-Dihydro-1H-indene-2,5-diamine is unique due to its chiral nature and the presence of two amino groups, which make it a valuable intermediate in asymmetric synthesis and other specialized chemical processes.
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(2R)-2,3-dihydro-1H-indene-2,5-diamine |
InChI |
InChI=1S/C9H12N2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9H,3,5,10-11H2/t9-/m1/s1 |
Clave InChI |
FZOKDSSCQAFGDX-SECBINFHSA-N |
SMILES isomérico |
C1[C@H](CC2=C1C=CC(=C2)N)N |
SMILES canónico |
C1C(CC2=C1C=CC(=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)



![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)
![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)

![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)

![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)


![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)
